molecular formula C20H20N2O6 B214624 2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Katalognummer B214624
Molekulargewicht: 384.4 g/mol
InChI-Schlüssel: VVIXZARZSLEHCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of 2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins that play a crucial role in various cellular processes. The compound has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective properties.
Biochemical and Physiological Effects
2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, the compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide for lab experiments is its potent biological activity. The compound has been shown to exhibit significant effects at low concentrations, making it a valuable tool for studying various cellular processes. However, one of the limitations of the compound is its complex synthesis method, which may limit its availability and use in some research settings.

Zukünftige Richtungen

There are several future directions for the research and development of 2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide. One potential direction is the development of new derivatives and analogs of the compound with improved biological activity and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various disease states. Finally, the development of new synthesis methods for the compound may make it more readily available for use in research settings.
Conclusion
2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex chemical compound that has potential applications in various fields of scientific research. The compound exhibits potent biological activity, including anti-inflammatory, anti-cancer, and neuroprotective properties. However, the complex synthesis method and limited availability of the compound may limit its use in some research settings. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various disease states.

Synthesemethoden

2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex chemical compound that requires a multi-step synthesis process. The synthesis method involves the reaction of 3-(2-oxoethyl)-2,3-dihydro-1H-indol-1-yl acetate with 3,4-dimethoxybenzaldehyde in the presence of a suitable catalyst. The resulting intermediate is then subjected to a series of reactions, including hydrolysis, reduction, and condensation, to obtain the final product.

Wissenschaftliche Forschungsanwendungen

2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide has potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it can be used as a lead compound for the development of new drugs. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Eigenschaften

Produktname

2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

Molekularformel

C20H20N2O6

Molekulargewicht

384.4 g/mol

IUPAC-Name

2-[3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxoindol-1-yl]acetamide

InChI

InChI=1S/C20H20N2O6/c1-27-16-8-7-12(9-17(16)28-2)15(23)10-20(26)13-5-3-4-6-14(13)22(19(20)25)11-18(21)24/h3-9,26H,10-11H2,1-2H3,(H2,21,24)

InChI-Schlüssel

VVIXZARZSLEHCW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC(=O)N)O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.